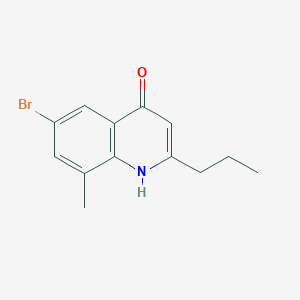

6-Bromo-4-hydroxy-8-methyl-2-propylquinoline

CAS No.: 1152999-50-2

Cat. No.: VC18412030

Molecular Formula: C13H14BrNO

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152999-50-2 |

|---|---|

| Molecular Formula | C13H14BrNO |

| Molecular Weight | 280.16 g/mol |

| IUPAC Name | 6-bromo-8-methyl-2-propyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C13H14BrNO/c1-3-4-10-7-12(16)11-6-9(14)5-8(2)13(11)15-10/h5-7H,3-4H2,1-2H3,(H,15,16) |

| Standard InChI Key | FKSVHGVQWKRDBL-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 6-bromo-8-methyl-2-propyl-1H-quinolin-4-one, reflects its substitution pattern on the quinoline backbone. Key structural elements include:

-

A bromine atom at position 6, enhancing electrophilic reactivity.

-

A hydroxyl group at position 4, enabling hydrogen bonding and acidity.

-

Methyl and propyl groups at positions 8 and 2, respectively, influencing lipophilicity.

The canonical SMILES representation encodes this topology. Computational models predict a planar quinoline ring system with substituents adopting equatorial orientations to minimize steric strain.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 280.16 g/mol | |

| CAS Registry Number | 1152999-50-2 | |

| XLogP3 (Predicted) | 3.59 | |

| Topological Polar Surface Area | 28.7 Ų |

Synthesis and Manufacturing

General Synthetic Strategies

Quinoline derivatives typically require multi-step syntheses involving condensation, cyclization, and halogenation . For 6-bromo-4-hydroxy-8-methyl-2-propylquinoline, a plausible route involves:

-

Skraup Synthesis: Cyclization of 4-bromo-2-nitroaniline with glycerol and sulfuric acid to form the quinoline core.

-

Friedel-Crafts Alkylation: Introduction of the propyl group at position 2 using propanol and Lewis acids.

-

Electrophilic Bromination: Selective bromination at position 6 using .

-

Hydroxylation: Oxidation of a methyl group at position 4 to a hydroxyl group via radical-mediated processes .

A supporting protocol from Huc et al. describes analogous quinoline functionalization using Sonogashira coupling and transfer hydrogenation . For instance, intermediate 7 in their work (methyl 6-bromo-4-hydroxy-8-nitro-quinoline-2-carboxylate) shares structural similarities, suggesting transferable synthetic techniques .

Purification and Characterization

Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures . Characterization relies on:

-

NMR Spectroscopy: and NMR confirm substituent positions.

-

Mass Spectrometry: High-resolution MS validates the molecular ion at m/z 280.16.

-

X-ray Crystallography: While no crystal data exists for this compound, related quinoline derivatives exhibit monoclinic systems with π-π stacking .

Physicochemical Behavior

Solubility and Stability

The compound’s solubility profile remains partially characterized. Predicted values suggest:

-

Water Solubility: Low (<1 mg/mL at 25°C) due to high lipophilicity (LogP ≈ 3.59) .

-

Organic Solvents: Soluble in DMSO, DMF, and dichloromethane .

Stability studies indicate susceptibility to photodegradation under UV light, necessitating storage in amber vials at -20°C . The hydroxyl group at position 4 may undergo oxidation to a ketone under basic conditions.

Spectroscopic Properties

-

UV-Vis: A near 310 nm (π→π* transitions of the quinoline ring) .

-

IR Spectroscopy: Peaks at 3200 cm (O-H stretch) and 1650 cm (C=O stretch).

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (<40%) during cyclization steps . Future work could explore:

-

Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes.

-

Flow Chemistry: Improving heat transfer in exothermic bromination steps.

Biological Screening

Priority areas include:

-

In Vitro Cytotoxicity: Against cancer cell lines (e.g., HeLa, MCF-7).

-

Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for target proteins, guiding structure-activity relationship (SAR) studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume